molecular formula C12H13NO5S B1141671 Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 113913-36-3

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No.: B1141671
CAS No.: 113913-36-3
M. Wt: 283.298
InChI Key: QWTNANUGXZEPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with ethyl acetoacetate under acidic conditions. The process includes cyclization and subsequent oxidation steps to form the benzothiazine ring structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and stringent quality control measures are critical to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazines, which are often intermediates in the synthesis of more complex pharmaceutical compounds .

Scientific Research Applications

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is extensively used in scientific research, particularly in:

Mechanism of Action

Properties

CAS No.

113913-36-3

Molecular Formula

C12H13NO5S

Molecular Weight

283.298

IUPAC Name

ethyl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate

InChI

InChI=1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3

InChI Key

QWTNANUGXZEPFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O

Origin of Product

United States
Customer
Q & A

Q1: What is the role of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in the synthesis of Meloxicam?

A1: this compound serves as a crucial intermediate in the synthesis of Meloxicam []. This compound is synthesized from a starting material of saccharin sodium, which undergoes a series of reactions including ring enlargement and N-methylation. The final step involves reacting this compound with 2-amino-5-methylthiazole, resulting in the formation of Meloxicam [].

Q2: Can you describe the synthesis process of this compound in more detail?

A2: The synthesis of this compound is a multi-step process. It begins with the condensation of saccharin sodium with ethyl chloroacetate, yielding ethyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide. This intermediate then undergoes a one-pot reaction involving ring enlargement and N-methylation, ultimately forming this compound []. This efficient synthetic route contributes to a 53% overall yield of Meloxicam.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.